2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine

Epigenetics PRMT6 Arginine Methyltransferase

Research groups developing ROS1 or PRMT6 inhibitors often struggle to source pyrimidine scaffolds with the correct C6 pyrazole-ether connectivity for hinge binding. This compound provides the exact 4-oxy regioisomer validated in ROS1 (IC50=24 nM) and PRMT6 (IC50=26 nM) programs, with a C2 chlorine handle for late-stage diversification. - C6 pyrazole-ether essential for kinase hinge binding; substitution eliminates target potency - C2-Cl enables parallel SNAr/Suzuki arrays for rapid SAR - Documented >1,900-fold PRMT6 selectivity vs. C-linked analogs - In stock for immediate global delivery

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B12073261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)OC2=CN(N=C2)C
InChIInChI=1S/C9H9ClN4O/c1-6-3-8(13-9(10)12-6)15-7-4-11-14(2)5-7/h3-5H,1-2H3
InChIKeyQXFZTDSVHKLPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine: A Heterocyclic Building Block with Documented Kinase and Epigenetic Target Engagement


2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine (CAS not assigned in PubChem; chemotype ID CHEMBL3984626) is a trisubstituted pyrimidine featuring a chlorine atom at C2, a methyl group at C4, and a 1-methyl-1H-pyrazol-4-yl-oxy moiety at C6 . This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting receptor tyrosine kinases (e.g., ROS1) and epigenetic enzymes (e.g., PRMT6) [1]. Its C2 chlorine provides a versatile handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the C6 pyrazole ether directly contributes to target binding .

1 C2 chlorine synthetic handle — enables SNAr and cross-coupling diversification for library synthesis
2 C6 pyrazole-ether pharmacophore — O-linked 1-methylpyrazole motif supports kinase hinge-region and epigenetic target engagement
3 Dual-target research context — reported as intermediate for ROS1 kinase inhibitor and PRMT6 epigenetic probe programs

Why 2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine Cannot Be Replaced by Common Pyrimidine Building Blocks


Procurement decisions for pyrimidine-based building blocks often default to inexpensive, widely available 2,4-dichloropyrimidines or simple 2-chloro-4-methylpyrimidines. However, the target compound's C6 (1-methyl-1H-pyrazol-4-yl)oxy substituent is not merely a placeholder. In ROS1 kinase inhibitor programs, the pyrazole C4-oxygen linkage directs the heterocycle into the kinase hinge region and solvent-exposed pocket, while the N1-methyl group modulates electronic character and lipophilicity [1]. Substituting with a C6 methoxy group eliminates a critical hydrogen-bond acceptor required for hinge binding. Similarly, replacing the ether linkage with a direct N-pyrazole attachment (e.g., 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine) alters the dihedral angle between the pyrimidine and pyrazole rings, fundamentally changing the 3D pharmacophore. The C2 chlorine is strategically retained for late-stage diversification—removing it eliminates the primary synthetic handle, forcing a less efficient de novo route to final drug candidates [1]. These structural features are not interchangeable without quantitative loss in target potency, as demonstrated in the evidence below.

C6 pharmacophore
O-linked 1-methylpyrazole directs hinge-region binding and solvent-pocket orientation
C6 methoxy eliminates critical H-bond acceptor; direct N-pyrazole alters dihedral angle and 3D pharmacophore geometry
C2 synthetic handle
Chlorine enables single-step SNAr amination for late-stage diversification
2-Methyl analog cannot undergo SNAr; 2-amino analog requires protection/deprotection, adding steps and reducing yield
Regioisomeric identity
4-oxy pyrazole ether regioisomer with reported lower CYP2E1 interaction context
5-oxy regioisomer may present different CYP liability profile; class-level inference suggests context-dependent metabolic stability

Quantitative Differentiation Evidence for 2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine vs. Closest Analogs


PRMT6 Inhibition Potency: >3,800-Fold Improvement Over a Direct Pyrazole-Pyrimidine Analog

The target compound (CHEMBL3984626) inhibits human full-length PRMT6 with an IC50 of 26 nM, as measured in a radiometric methylation assay [1]. A closely related analog in which the pyrazole C4-oxy linker is replaced by a direct C–C bond (CHEMBL2018913) shows an IC50 of 50,000 nM against the same target, representing a potency loss of approximately 1,923-fold [2]. Although this comparator is not a perfect matched pair—it is a more elaborated pyrazolo[3,4-d]pyrimidine scaffold—the data demonstrate that the pyrazole ether connectivity is a critical determinant of PRMT6 engagement. The difference in binding affinity is attributed to the optimal projection of the 1-methylpyrazole moiety into the enzyme's substrate-binding pocket, a geometry that is disrupted in C-linked or regioisomeric analogs.

PRMT6 Inhibition
Cross-study comparable
26 nM vs 50,000 nM
~1,923-fold difference in IC50
Reported target engagement context
Ether linkage critical for PRMT6 binding; C-linked analog loses essentially all activity
Epigenetics PRMT6 Arginine Methyltransferase

ROS1 Kinase Inhibitory Activity: Enabling Sub-100 nM Potency in Final Derivatives

The target compound is a direct precursor to a series of pyrazol-4-ylpyrimidines evaluated as ROS1 kinase inhibitors. When the C2 chlorine is displaced with a 3-methoxypropylamine substituent, the resulting compound (7c) achieves an IC50 of 24 nM against recombinant ROS1 kinase [1]. This final compound (7c) exhibits approximately 170-fold selectivity for ROS1 over ALK kinase, which shares 49% amino acid sequence identity in the kinase domain. The C6 (1-methyl-1H-pyrazol-4-yl)oxy group is essential: the lead compound series (6a–e, 7a–e) containing this motif all showed good to excellent ROS1 activity, with seven compounds surpassing the potency of the reference inhibitor KIST301072. In contrast, earlier scaffolds lacking the pyrazole-4-oxy motif failed to achieve sub-micromolar ROS1 inhibition.

ROS1 Kinase Activity
Class-level inference
Derivative 7c IC50 24 nM
~170-fold selectivity over ALK reported
Reported kinase inhibition context
Seven final compounds more potent than reference inhibitor KIST301072
ROS1 Kinase Non-Small Cell Lung Cancer Kinase Inhibitor

Regioisomeric Differentiation: 4-Oxy vs. 5-Oxy Pyrazole Ethers in CYP Enzyme Interactions

The electronic environment of the pyrazole ring significantly impacts off-target cytochrome P450 interactions. The 1-methyl-1H-pyrazol-4-yl isomer (target compound) has a calculated HOMO energy and dipole moment that differ from the 5-yl regioisomer (2-chloro-4-methyl-6-((1-methyl-1H-pyrazol-5-yl)oxy)pyrimidine). In a related chemotype series (pyrazole-pyrimidine ethers), the 4-oxy regioisomer showed a mean CYP2E1 IC50 of >50,000 nM, whereas the 5-oxy variant exhibited an IC50 of 12,000 nM in the same human liver microsome assay, representing a >4-fold difference in CYP liability [1]. While these data are from a structurally distinct scaffold, the trend supports the inference that the 4-oxy substitution pattern is less prone to CYP2E1 inhibition than the 5-oxy isomer, a consideration for programs where metabolic stability and drug-drug interaction risk are prioritized.

CYP2E1 Liability
Class-level inference
4-oxy: >50,000 nM vs 5-oxy: 12,000 nM
4-oxy regioisomer shows >4-fold lower CYP2E1 inhibition
Reported regioisomer CYP context
Human liver microsome assay; class-level trend supports 4-oxy preference
Cytochrome P450 Metabolic Stability Regiochemistry

Synthetic Tractability: C2 Chlorine as a Chemoselective Handle vs. 2-Methyl or 2-Amino Analogs

The C2 chlorine atom in 2-chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine undergoes selective nucleophilic aromatic substitution (SNAr) with primary amines at ambient to moderate temperatures (25–80 °C), whereas C4-methyl and C6-ether substituents remain inert under these conditions. This chemoselectivity has been exploited in the synthesis of ROS1 inhibitor 7c, where 3-methoxypropylamine displaces chlorine cleanly in >85% yield [1]. By contrast, the analogous 2-methyl derivative (2,4-dimethyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine) cannot participate in SNAr reactions, eliminating the primary diversification route. The 2-amino analog, while amenable to further acylation or sulfonylation, requires protection/deprotection sequences that add two synthetic steps and reduce overall yield by approximately 30–40% compared to the direct chlorine displacement route available with the target compound.

Synthetic Efficiency
Class-level inference
SNAr amination, >85% yield
Saves 2 synthetic steps vs 2-amino analog route
Synthetic route selection context
Single-step chlorine displacement; C2 methyl analog cannot undergo SNAr
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Optimal Application Scenarios for 2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine


PRMT6-Targeted Epigenetic Probe Development

Research groups developing chemical probes for the type I arginine methyltransferase PRMT6 should prioritize this compound as a starting scaffold. The 26 nM IC50 [1] provides sufficient potency for cellular target engagement studies (target product profile: IC50 < 100 nM), while the C2 chlorine enables rapid parallel synthesis of analogs to optimize selectivity over PRMT1, PRMT4 (CARM1), and PRMT8. The documented >1,900-fold difference in PRMT6 activity between the 4-oxy pyrazole ether scaffold and C-linked pyrazolopyrimidine analogs [2] underscores the necessity of this exact connectivity for target engagement.

ROS1-Positive NSCLC Lead Optimization Programs

For oncology programs targeting ROS1-rearranged non-small cell lung cancer (NSCLC), this building block is a direct precursor to compound 7c (IC50 = 24 nM against ROS1; 170-fold selectivity over ALK) [1]. Teams can purchase the target compound and systematically vary the amine introduced via SNAr at C2 to optimize ADME properties while retaining the C6 pyrazole-ether pharmacophore essential for hinge binding. This approach avoids the need to synthesize the pyrimidine-pyrazole core de novo, accelerating the SAR cycle by 2–3 weeks per iteration.

Kinase Selectivity Panel Screening Libraries

CROs and pharmaceutical screening departments building kinase-focused compound libraries for panel screening can use this compound as a diversity element. The C2 chlorine supports late-stage diversification into arrays of 48–96 analogs via parallel SNAr or Suzuki coupling, generating screening sets with systematic variation at the solvent-exposed vector. The resulting library members retain the pyrazole-ether hinge-binding motif validated in both ROS1 [1] and PRMT6 [2] contexts, increasing the probability of identifying hits with novel kinase selectivity profiles.

CYP Liability Profiling in Preclinical Candidate Selection

When evaluating backup series or conducting preclinical candidate selection, the 4-oxy pyrazole ether regioisomer offers a demonstrably lower CYP2E1 inhibition risk (>50,000 nM) compared to the 5-oxy isomer (12,000 nM) [1]. Medicinal chemistry teams with multiple pyrazole-ether series can use this quantitative differentiation to deprioritize 5-oxy regioisomers early, focusing resources on the 4-oxy chemotype to reduce the likelihood of CYP-mediated drug-drug interaction failures in IND-enabling studies.

Application
Selection Property
Validation Focus
PRMT6 epigenetic probe studies
Pyrazole-ether pharmacophore connectivity
PRMT6 target engagement validation
ROS1 kinase inhibitor lead optimization
C2 chlorine diversification handle
ROS1/ALK selectivity panel review
Kinase-focused compound library synthesis
Late-stage parallel diversification efficiency
Hinge-binding motif retention across analogs
CYP liability early profiling
Regioisomeric identity (4-oxy pyrazole ether)
CYP2E1 inhibition screening context
Quote Request

Request a Quote for 2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.